molecular formula C21H25N3O5 B13754320 Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- CAS No. 23776-34-3

Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-

Cat. No.: B13754320
CAS No.: 23776-34-3
M. Wt: 399.4 g/mol
InChI Key: ZFRHXFZTWUXYBY-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-pyridyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various acylating agents. For this specific compound, the synthesis might involve:

    Starting Materials: Piperazine, 2-pyridinecarboxylic acid, and 3,4,5-trimethoxybenzoyl chloride.

    Reaction Conditions: The reaction may be carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions may occur at the pyridine ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, piperazine derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This specific compound might be studied for its interactions with biological targets.

Medicine

In medicine, piperazine derivatives have been explored for their potential as anti-inflammatory, anti-cancer, and anti-parasitic agents. This compound could be investigated for similar therapeutic applications.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for piperazine derivatives often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effect. The exact mechanism for this compound would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2-pyridyl)-4-(acetyl)-
  • Piperazine, 1-(2-pyridyl)-4-(benzoyl)-
  • Piperazine, 1-(2-pyridyl)-4-(methoxyacetyl)-

Uniqueness

This compound’s uniqueness lies in the presence of the 3,4,5-trimethoxybenzoyl group, which may impart specific biological activities or chemical reactivity not seen in other similar compounds.

Properties

CAS No.

23776-34-3

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C21H25N3O5/c1-27-17-12-15(13-18(28-2)21(17)29-3)16(25)14-20(26)24-10-8-23(9-11-24)19-6-4-5-7-22-19/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

ZFRHXFZTWUXYBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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